molecular formula C24H21N3O2 B14170064 N-[1-(1-Oxo-1lambda~5~-pyridin-4-yl)propyl]-2-phenylquinoline-4-carboxamide CAS No. 925205-59-0

N-[1-(1-Oxo-1lambda~5~-pyridin-4-yl)propyl]-2-phenylquinoline-4-carboxamide

Cat. No.: B14170064
CAS No.: 925205-59-0
M. Wt: 383.4 g/mol
InChI Key: DZZFQGYUOPSJPB-UHFFFAOYSA-N
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Description

N-[1-(1-Oxo-1lambda~5~-pyridin-4-yl)propyl]-2-phenylquinoline-4-carboxamide is a complex organic compound that features a quinoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-Oxo-1lambda~5~-pyridin-4-yl)propyl]-2-phenylquinoline-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the quinoline core and introduce the phenyl and pyridinyl groups through a series of substitution reactions. The reaction conditions often require the use of catalysts, such as palladium, and solvents like toluene or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-Oxo-1lambda~5~-pyridin-4-yl)propyl]-2-phenylquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.

Scientific Research Applications

N-[1-(1-Oxo-1lambda~5~-pyridin-4-yl)propyl]-2-phenylquinoline-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain biomolecules.

    Industry: It can be used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[1-(1-Oxo-1lambda~5~-pyridin-4-yl)propyl]-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, ultimately leading to the desired therapeutic or functional effect.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-4-yl)pyridin-4-amine: This compound shares the pyridinyl group but differs in its overall structure and functional groups.

    N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: Another compound with a pyridinyl group, but with a different core structure and functional groups.

Uniqueness

N-[1-(1-Oxo-1lambda~5~-pyridin-4-yl)propyl]-2-phenylquinoline-4-carboxamide is unique due to its specific combination of functional groups and core structure. This uniqueness allows it to interact with molecular targets in ways that similar compounds cannot, making it a valuable tool in both research and industrial applications.

Properties

CAS No.

925205-59-0

Molecular Formula

C24H21N3O2

Molecular Weight

383.4 g/mol

IUPAC Name

N-[1-(1-oxidopyridin-1-ium-4-yl)propyl]-2-phenylquinoline-4-carboxamide

InChI

InChI=1S/C24H21N3O2/c1-2-21(18-12-14-27(29)15-13-18)26-24(28)20-16-23(17-8-4-3-5-9-17)25-22-11-7-6-10-19(20)22/h3-16,21H,2H2,1H3,(H,26,28)

InChI Key

DZZFQGYUOPSJPB-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=[N+](C=C1)[O-])NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

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